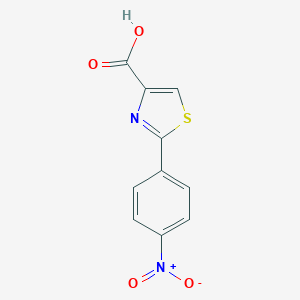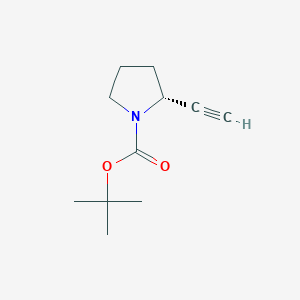
4-Dibenzofuranol
Vue d'ensemble
Description
4-Dibenzofuranol is a chemical compound with the molecular formula C12H8O2. It is also known as 4-Hydroxydibenzofuran and Dibenzo[b,d]furan-4-ol . It is not intended for human or veterinary use and is used for research purposes only.
Molecular Structure Analysis
The 4-Dibenzofuranol molecule contains a total of 24 bonds. There are 16 non-H bonds, 15 multiple bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 aromatic hydroxyl, and 1 Furane .Applications De Recherche Scientifique
Heat Transfer Agent
Dibenzofuran, the parent compound of 4-Dibenzofuranol, is known for its thermal robustness and convenient liquid range, along with low toxicity. These properties are exploited in its use as a heat transfer agent . While this application is for dibenzofuran, it’s possible that 4-Dibenzofuranol could share similar properties due to its structural similarity.
Electrophilic Reactions
Dibenzofuran undergoes electrophilic reactions such as halogenation and Friedel-Crafts reactions . As a derivative, 4-Dibenzofuranol may also be used in similar electrophilic reactions in synthetic chemistry research.
Cross-Coupling Reactions
A study mentioned in RSC Advances discusses the cross-coupling reaction of dibenzofuranol with substituted aniline derivatives to obtain desired products . This suggests that 4-Dibenzofuranol could be used in cross-coupling reactions which are fundamental in creating complex organic compounds.
Fluorescent Probes
Although not directly related to 4-Dibenzofuranol, fluorescent derivatives of dibenzofuran have been synthesized and characterized for use as fluorescent probes in cell imaging . It’s conceivable that 4-Dibenzofuranol could be modified to serve a similar purpose in bioimaging applications.
Oxidation Mechanisms
ResearchGate features a detailed mechanism of dibenzofuran oxidation which results in the formation of dibenzofuranol isomers . This indicates that 4-Dibenzofuranol could be involved in or result from oxidation processes in environmental or synthetic chemical research.
Safety and Hazards
Mécanisme D'action
Mode of Action
It’s known that dibenzofuran, a related compound, undergoes electrophilic reactions, such as halogenation and Friedel-Crafts reactions . .
Biochemical Pathways
The specific biochemical pathways affected by 4-Dibenzofuranol are currently unknown . Biochemical pathways are complex networks of chemical reactions that occur in living organisms, and understanding how a compound like 4-Dibenzofuranol interacts with these pathways requires extensive research.
Propriétés
IUPAC Name |
dibenzofuran-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGJIKIEQYYOKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172860 | |
| Record name | 4-Dibenzofuranol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19261-06-4 | |
| Record name | 4-Dibenzofuranol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019261064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Dibenzofuranol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxydibenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 6-Mercapto-4-dibenzofuranol discussed in the research?
A1: The research primarily discusses the use of 6-Mercapto-4-dibenzofuranol in peptide synthesis, specifically through a method called "prior thiol capture". [] This suggests that the compound plays a crucial role in facilitating the formation of peptide bonds between amino acids during the synthesis process. You can find more information about this application in the paper published by (access the full text via the provided link: ).
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B176144.png)

